

physicochemical properties of 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

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Compound of Interest

Compound Name: 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**

Introduction

The benzoxazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and an oxazole ring, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of therapeutically active agents.^[1] Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^[2] ^[3] The specific compound, **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**, is a member of this important class of molecules. Its chemical structure is characterized by a benzoxazole core substituted with a chloro, a methyl, and a nitro group. These substitutions are expected to significantly influence its physicochemical properties and, consequently, its biological activity. A thorough understanding of these properties is paramount for its application in research and drug development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, governing its absorption, distribution, metabolism, and excretion (ADME) profile. For **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**, a combination of experimental and predicted data provides a comprehensive overview of its key properties.

Data Summary Table

Property	Value	Source
Molecular Formula	$C_8H_5ClN_2O_3$	[4]
Molecular Weight	212.59 g/mol	[4]
CAS Number	13452-16-9	[4]
Melting Point	149-151 °C	[2]
Boiling Point	(Predicted) ~350-400 °C	Computational Prediction
Solubility	(Predicted) Poorly soluble in water; Soluble in DMSO, DMF, and chlorinated solvents	Computational Prediction
Lipophilicity (logP)	(Predicted) ~2.5-3.0	Computational Prediction
pKa (most acidic)	(Predicted) ~8.0-9.0 (due to the N-H of the benzoxazole ring)	Computational Prediction
pKa (most basic)	(Predicted) ~ -3.0 to -4.0 (due to the nitro group)	Computational Prediction

Detailed Property Analysis

- Molecular Formula and Weight: The molecular formula, $C_8H_5ClN_2O_3$, and a molecular weight of 212.59 g/mol are foundational for all stoichiometric calculations and analytical interpretations.[\[4\]](#)
- Melting Point: The experimentally determined melting point of 149-151 °C suggests that **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole** is a crystalline solid at room temperature.[\[2\]](#) A sharp melting range is indicative of high purity.
- Boiling Point: Due to its relatively high molecular weight and polar functional groups, a high boiling point, predicted to be in the range of 350-400 °C, is expected. Experimental determination would likely require vacuum distillation to prevent decomposition.

- Solubility: The presence of a nitro group and the benzoxazole ring system suggests poor aqueous solubility. However, the molecule is anticipated to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane and chloroform. This solubility profile is critical for in vitro assay development and formulation studies.
- Lipophilicity (logP): The predicted logP value of approximately 2.5-3.0 indicates a moderate level of lipophilicity. This is a crucial parameter in drug design, as it influences membrane permeability and binding to biological targets.
- Acidity/Basicity (pKa): The benzoxazole ring contains a weakly acidic proton on the nitrogen atom, with a predicted pKa in the range of 8.0-9.0. The nitro group is a strong electron-withdrawing group, which can influence the acidity of adjacent protons, though it primarily acts as a very weak base.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl group protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons will resonate in the δ 110-160 ppm range, while the methyl carbon will appear at a much higher field (δ 15-25 ppm). The carbon attached to the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- Nitro Group (NO_2): Strong asymmetric and symmetric stretching vibrations around 1500-1550 cm^{-1} and 1300-1350 cm^{-1} , respectively.
- C-Cl Bond: A stretching vibration in the fingerprint region, typically around 600-800 cm^{-1} .
- Benzoxazole Ring: C=N stretching around 1600-1650 cm^{-1} and C-O-C stretching vibrations.

Mass Spectrometry (MS)

- Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M^+) would be expected at m/z 212, corresponding to the molecular weight. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) would result in a characteristic $\text{M}+2$ peak at m/z 214.
- Fragmentation: Common fragmentation pathways for benzoxazoles involve cleavage of the oxazole ring and loss of small neutral molecules like CO and HCN.^[5] The nitro group can also be lost as NO_2 .

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

- Sample Preparation: Finely powder a small amount of the crystalline **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a rate of 10-20 $^{\circ}\text{C}/\text{min}$ initially, then slow to 1-2 $^{\circ}\text{C}/\text{min}$ when the temperature is within 20 $^{\circ}\text{C}$ of the expected melting point.
- Observation: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.

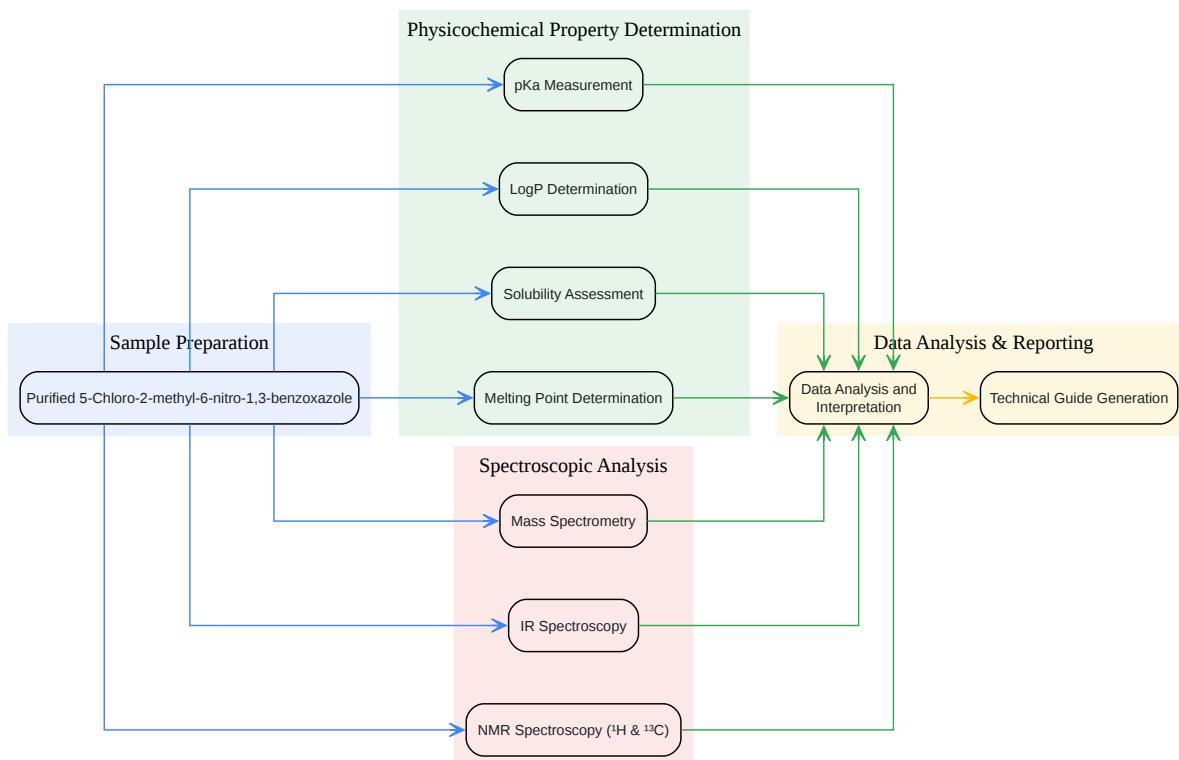
Solubility Assessment (Thermodynamic Solubility Shake-Flask Method)

- System Preparation: Add an excess amount of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole** to a series of vials containing different solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).
- Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

NMR Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument protocols.
- Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Workflow for Physicochemical Characterization

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Caption: Workflow for the comprehensive physicochemical characterization of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole**.

Synthesis and Reactivity Insights

The synthesis of **5-Chloro-2-methyl-6-nitro-1,3-benzoxazole** typically involves the cyclization of a substituted o-aminophenol. A plausible synthetic route would start from 4-chloro-2-aminophenol, which would first be nitrated to introduce the nitro group at the 6-position. The resulting 4-chloro-2-amino-5-nitrophenol could then be reacted with acetic anhydride or a similar acetylating agent to form the 2-methyl-benzoxazole ring.

The reactivity of this molecule is dictated by its functional groups. The benzoxazole ring is relatively stable but can undergo electrophilic substitution on the benzene ring, directed by the existing substituents. The nitro group can be reduced to an amine, providing a handle for further functionalization. The chloro group can potentially undergo nucleophilic aromatic substitution under harsh conditions.

Toxicological and Safety Profile

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is classified as an irritant.[\[2\]](#) Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In silico toxicological predictions can provide further insights into the potential hazards. Computational models may suggest potential for skin sensitization, mutagenicity, or other toxicities based on structural alerts.[\[6\]](#) However, these predictions must be confirmed by experimental data.

Conclusion

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a substituted benzoxazole with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. Its moderate lipophilicity and solid-state nature are key characteristics for its handling and formulation. The provided experimental and predicted data, along with the detailed analytical protocols, serve as a comprehensive guide for researchers working with this compound, enabling its rational use in the design and development of new chemical entities.

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